molecular formula C17H20N2O5 B1478472 2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid CAS No. 1004054-69-6

2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid

Cat. No.: B1478472
CAS No.: 1004054-69-6
M. Wt: 332.4 g/mol
InChI Key: WJWOQUSJHQZWAY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its role in protecting amine groups during chemical reactions, allowing for selective reactions to occur without interference from the amine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Substituted oxazole derivatives.

    Oxidation/Reduction: Oxidized or reduced forms of the compound, depending on the specific reagents used.

Mechanism of Action

The mechanism of action of 2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Properties

IUPAC Name

2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(22)19-12(9-11-7-5-4-6-8-11)14-18-13(10-23-14)15(20)21/h4-8,10,12H,9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWOQUSJHQZWAY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Reactant of Route 3
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Reactant of Route 5
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.